molecular formula C16H16ClN5 B11792389 6-(4-Chlorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

6-(4-Chlorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B11792389
M. Wt: 313.78 g/mol
InChI Key: WUACSLUSLZPQIQ-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that contains a triazolopyridazine core. Compounds with this core structure are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the formation of the triazolopyridazine ring system followed by the introduction of the 4-chlorophenyl and piperidin-2-yl groups. Common synthetic routes may include:

    Cyclization reactions: Formation of the triazolopyridazine core through cyclization of appropriate precursors.

    Substitution reactions: Introduction of the 4-chlorophenyl group via nucleophilic aromatic substitution.

    Amine coupling: Attachment of the piperidin-2-yl group through amine coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidin-2-yl group.

    Reduction: Reduction reactions could be used to modify the triazolopyridazine core or the chlorophenyl group.

    Substitution: The chlorophenyl group may participate in further substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

    Synthetic intermediates: The compound could serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Pharmacology: Investigation of its potential as a drug candidate due to its heterocyclic structure.

    Biochemical assays: Use in assays to study enzyme interactions or receptor binding.

Medicine

    Therapeutic agents: Potential development as a therapeutic agent for various diseases.

    Diagnostic tools: Use in diagnostic imaging or as a biomarker.

Industry

    Material science:

    Agriculture: Use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine would depend on its specific biological target. Potential mechanisms could include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interaction with cellular receptors to modulate signaling pathways.

    DNA/RNA interaction: Binding to nucleic acids to affect gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyrimidine
  • 6-(4-Chlorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyrazine

Uniqueness

6-(4-Chlorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine may exhibit unique properties due to the specific arrangement of its functional groups and the electronic effects of the triazolopyridazine core. This could result in distinct biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C16H16ClN5

Molecular Weight

313.78 g/mol

IUPAC Name

6-(4-chlorophenyl)-3-piperidin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C16H16ClN5/c17-12-6-4-11(5-7-12)13-8-9-15-19-20-16(22(15)21-13)14-3-1-2-10-18-14/h4-9,14,18H,1-3,10H2

InChI Key

WUACSLUSLZPQIQ-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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